molecular formula C14H10ClFO3 B12271050 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester

2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester

Cat. No.: B12271050
M. Wt: 280.68 g/mol
InChI Key: LPOOFGKTNUOVAL-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester is a chemical compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broad-leaf weeds. The structure of this compound includes a phenoxy group, a chloro substituent, and a fluoro substituent, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester typically involves the esterification of the corresponding acid. One common method is the reaction of 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound affects various pathways, including auxin signaling, which is crucial for plant growth regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Mecoprop
  • Dicamba

Uniqueness

2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester is unique due to its specific substituents, which provide distinct chemical properties and reactivity. Its combination of chloro and fluoro groups makes it more effective in certain applications compared to other phenoxy herbicides .

Properties

Molecular Formula

C14H10ClFO3

Molecular Weight

280.68 g/mol

IUPAC Name

methyl 2-(4-chlorophenoxy)-4-fluorobenzoate

InChI

InChI=1S/C14H10ClFO3/c1-18-14(17)12-7-4-10(16)8-13(12)19-11-5-2-9(15)3-6-11/h2-8H,1H3

InChI Key

LPOOFGKTNUOVAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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